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3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one

PI3K inhibition Kinase inhibitor selectivity Cancer biology

PI3Kα inhibitor programs often stall due to CYP3A4 metabolic liabilities. This compound circumvents that with a 4.80 nM IC₅₀ against p110α and weak CYP3A4 inhibition (IC₅₀ 6.30 µM). • 0.820 nM IC₅₀ against PIKFYVE enables low-dose autophagy studies. • 426 nM Kd for GPX4 supports reversible SPR assays unattainable with irreversible inhibitors like RSL3. • >17,000-fold selectivity over the desmethyl-pyrimidine analogue ensures target-specific engagement. Ships globally.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 2034303-05-2
Cat. No. B2905636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one
CAS2034303-05-2
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=C(C)C
InChIInChI=1S/C15H21N3O2/c1-11(2)9-15(19)18-8-4-5-13(10-18)20-14-6-7-16-12(3)17-14/h6-7,9,13H,4-5,8,10H2,1-3H3
InChIKeyJYFRINFMTXHPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one: Properties & Class Identity


3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one (CAS 2034303-05-2) is a synthetic heterocyclic small molecule (C₁₅H₂₁N₃O₂, MW 275.35) that integrates an α,β-unsaturated enone moiety, a 3-oxypiperidine linker, and a 2-methylpyrimidin-4-yl ether . This specific combination of substituents and regiochemistry distinguishes it from structurally simpler pyrimidinyl-oxy-piperidine analogues and positions it within a distinct chemical space relevant to lipid kinase and phospholipid peroxidase inhibitor pharmacology [1].

α
Enone-containing probe scaffold
α,β-Unsaturated enone supports potential covalent target engagement studies
Me
2-Methylpyrimidine selectivity motif
2-Methyl substitution distinguishes from desmethyl analogs and is required for PI3Kα binding
GP
Multi-target pathway crosstalk profiling
Reported activity against PI3Kα, PIKFYVE, and GPX4 supports pathway signaling and ferroptosis research

3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one: Generic Substitution Risk


Compounds sharing the pyrimidinyl-oxy-piperidine scaffold but differing in the N-acyl group (e.g., acetyl, cyclopropylcarbonyl, or carboxylate derivatives) or in pyrimidine substitution (e.g., 2-yloxy vs. 4-yloxy, or halogen substitution) exhibit profoundly divergent target engagement profiles . The 3-methylbut-2-en-1-one (3-methylcrotonyl) group in the target compound introduces a conjugated enone system that is absent in simple acetyl or propionyl analogues, altering both electronic character and potential covalent binding capacity [1]. Consequently, generic replacement risks loss of potency against PI3K p110α, PIKFYVE, and GPX4, undermining reproducibility in kinase- or ferroptosis-focused research programs [2][3].

1
N-Acyl variation may shift target engagement; simple acetyl analogs lack the enone system, potentially altering PI3Kα/PIKFYVE/GPX4 binding
2
Desmethyl-pyrimidine analogs show markedly reduced kinase binding; 2-methyl absence may not reproduce the target selectivity profile
3
4-Oxy regioisomer (piperidine 4-position) exhibits different hinge-binding geometry, limiting direct substitution in kinase studies

3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one: Differentiation Evidence vs. Analogs


PI3K p110α Potency vs. Desmethyl Analog

The target compound inhibits PI3K p110α with an IC₅₀ of 4.80 nM in a fluorescence polarization assay measuring phosphatidylinositide-3-phosphate product formation after 30 min [1]. In contrast, the desmethyl-pyrimidine analogue (2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one (CAS 2035006-82-5) exhibits substantially weaker activity, with an IC₅₀ of 83.0 µM in a PI3K biochemical assay . The >17,000-fold difference in potency highlights the critical role of the 2-methyl group on the pyrimidine ring for PI3K p110α engagement.

PI3Kα engagement
Head-to-head comparison
4.80 nM vs 83.0 µM (desmethyl analog)
2-Methyl substitution required for kinase binding; desmethyl analog shows markedly reduced affinity
Fluorescence polarization assay, 30 min incubation
PI3K inhibition Kinase inhibitor selectivity Cancer biology

PIKFYVE Inhibition vs. PIKfyve-IN-1

The compound demonstrates potent inhibition of human GST-tagged PIKFYVE (residues 1493 to end) expressed in baculovirus-infected Sf9 cells, with an IC₅₀ of 0.820 nM using PI(3)P:PS as substrate [1]. This places it among the most potent PIKFYVE inhibitors reported, surpassing the widely used probe compound PIKfyve-IN-1, which exhibits an IC₅₀ of 6.9 nM [2]. The 8.4-fold greater potency suggests enhanced target engagement at lower concentrations, potentially reducing off-target effects in cellular assays.

PIKFYVE inhibition
Cross-study comparable
0.820 nM vs 6.9 nM (PIKfyve-IN-1)
Supports lower working concentrations in cellular assays; higher target engagement per dose
Recombinant GST-PIKFYVE, Sf9 cells, PI(3)P:PS substrate
PIKFYVE kinase Endosomal trafficking Autophagy modulation

GPX4 Binding Affinity vs. Ferroptosis Inhibitors

Surface plasmon resonance analysis reveals the target compound binds to GPX4 with a dissociation constant (Kd) of 426 nM [1]. In comparison, the classic GPX4 inhibitor RSL3 exhibits a covalent binding mechanism with an IC₅₀ of approximately 1–10 µM in cell-free assays, though direct Kd comparisons are limited due to mechanistic differences [2]. The moderate affinity of the target compound suggests it may serve as a reversible GPX4 ligand, offering kinetic advantages over irreversible inhibitors in time-resolved ferroptosis studies.

GPX4 binding
Class-level inference
Kd 426 nM (SPR)
Reversible GPX4 ligand supports washout studies; distinct from covalent inhibitors
Direct Kd comparison limited; RSL3 mechanism differs
GPX4 binding Ferroptosis regulation Lipid peroxidation

CYP3A4 Inhibition Risk vs. Kinase Inhibitors

In human liver microsome assays, the compound inhibits CYP3A4-mediated testosterone oxidation with an IC₅₀ of 6.30 × 10³ nM (6.30 µM) after 45 min incubation [1]. This is substantially weaker than many clinical kinase inhibitors: for example, lapatinib exhibits a CYP3A4 IC₅₀ of 2.3 µM and imatinib 8.0 µM [2]. The higher IC₅₀ suggests a reduced likelihood of CYP-mediated drug-drug interactions, a significant advantage for in vivo combination studies.

CYP3A4 risk
Cross-study comparable
6.30 µM vs 2.3 µM (lapatinib)
Lower CYP3A4 inhibition likelihood may reduce metabolic interaction in combination studies
Human liver microsomes, testosterone oxidation, 45 min
CYP3A4 inhibition Drug-drug interaction Metabolic stability

Physicochemical Profile vs. 4-Oxy-Piperidine Analogs

The target compound possesses a topological polar surface area (tPSA) of 55.6 Ų and 5 hydrogen bond acceptors, with 0 hydrogen bond donors [1]. The 2-methylpyrimidin-4-yl ether linkage contributes to a computed logP of approximately 2.5 [2]. In contrast, the corresponding 4-oxy-piperidine regioisomer (2-methylpyrimidin-4-yl attached at the piperidine 4-position instead of 3-position) presents a different spatial orientation of the pyrimidine ring, which can alter hydrogen-bonding geometry with kinase hinge regions [3]. The 3-oxy substitution pattern in the target compound is associated with superior PI3K isoform selectivity in related chemotypes.

Regioisomer geometry
Class-level inference
tPSA 55.6 Ų, logP ~2.5 (identical 2D)
3-Oxy substitution imparts distinct hinge-binding vector not captured by 2D descriptors
4-Oxy regioisomer expected to show different kinase selectivity
Lipophilicity Permeability Molecular design

3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one: Procurement Applications


PI3Kα Oncology with Low CYP3A4 Inhibition

Researchers developing PI3Kα inhibitors for cancer therapy can leverage the compound's 4.80 nM IC₅₀ against p110α, combined with its relatively weak CYP3A4 inhibition (IC₅₀ 6.30 µM), to advance lead optimization without the metabolic liabilities associated with more potent CYP3A4 inhibitors [1][2]. The >17,000-fold selectivity window over the desmethyl-pyrimidine analogue ensures that only this specific scaffold achieves the required target engagement in cellular assays [1].

PIKFYVE-Targeted Autophagy and Endosomal Trafficking Studies

The 0.820 nM IC₅₀ against PIKFYVE makes this compound a preferred chemical probe for dissecting PIKFYVE's role in autophagy and endosome maturation [2]. Its 8.4-fold greater potency compared to PIKfyve-IN-1 (6.9 nM) allows for lower dosing in cellular models, reducing the risk of off-target effects and vehicle-induced artifacts [2].

Ferroptosis: Reversible GPX4 Ligand

With a Kd of 426 nM for GPX4, the compound serves as a reversible ligand suitable for SPR-based binding studies and washout experiments that are not feasible with irreversible GPX4 inhibitors like RSL3 [3]. This property is essential for elucidating the kinetics of GPX4-dependent lipid peroxide detoxification and ferroptosis induction [3].

Scaffold Optimization for PI3K/GPX4 Dual Inhibition

The compound's combined activity against PI3Kα, PIKFYVE, and GPX4 positions it as a versatile starting point for designing dual or multi-target inhibitors that simultaneously disrupt cancer cell survival signaling (PI3K) and antioxidant defenses (GPX4), a strategy gaining traction in overcoming apoptosis-resistant cancers [4].

Application
Selection Property
Validation Focus
PI3Kα pathway signaling studies
2-Methyl substitution specificity
PI3Kα target engagement confirmation
PIKFYVE endosomal trafficking research
PIKFYVE binding affinity context
Autophagy and trafficking endpoints
Ferroptosis GPX4 interaction studies
Reversible GPX4 binding
Washout experiment compatibility
Dual PI3K/GPX4 pathway crosstalk studies
Combined kinase/GPX4 binding profile
Crosstalk pathway validation
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